molecular formula C8H9NO2S B1313491 1-(Ethylthio)-4-nitrobenzene CAS No. 7205-60-9

1-(Ethylthio)-4-nitrobenzene

Cat. No. B1313491
Key on ui cas rn: 7205-60-9
M. Wt: 183.23 g/mol
InChI Key: XXZUBAOBGOBJDT-UHFFFAOYSA-N
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Patent
US08735412B2

Procedure details

16.56 g (106.72 mmol) of 4-nitrothiophenol was added, while cooling with water, to a solution of 4.27 g (106.76 mmol) sodium hydroxide in 320 ml ethanol and it was stirred for 15 minutes at room temperature. Then, while cooling with water, 8.63 ml (106.79 mmol) of ethyl iodide was added and the mixture was stirred overnight at room temperature. The mixture was added to saturated sodium chloride solution and was extracted with ethyl acetate (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. Then it was dissolved in DCM and filtered again and evaporated to dryness. 16.86 g (92.02 mmol) of the raw product was obtained.
Quantity
16.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.27 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[Na+].[CH2:13](I)[CH3:14].[Cl-].[Na+]>C(O)C.O>[CH2:13]([S:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16.56 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
8.63 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
4.27 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
Then it was dissolved in DCM
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)SC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 92.02 mmol
AMOUNT: MASS 16.86 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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